4-Bromo-1,2-thiazole-5-carbaldehyde
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Overview
Description
4-Bromo-1,2-thiazole-5-carbaldehyde: is a heterocyclic organic compound featuring a thiazole ring substituted with a bromine atom at the 4-position and an aldehyde group at the 5-position
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities . They are known to interact with various receptors and enzymes, contributing to their broad-spectrum biological activities .
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks . This interaction can lead to cell cycle arrest and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been reported to affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
It’s worth noting that the compound’s lipophilicity, water solubility, and other physicochemical properties can significantly impact its bioavailability .
Result of Action
Based on the known effects of similar thiazole derivatives, it can be inferred that the compound may have potential antimicrobial, antiviral, and cytotoxic effects .
Action Environment
The action, efficacy, and stability of 4-Bromo-1,2-thiazole-5-carbaldehyde can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by temperature, pH, and the presence of other substances . Additionally, the compound’s solubility in water and organic solvents can influence its distribution and bioavailability .
Biochemical Analysis
Cellular Effects
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Thiazole derivatives are known to be involved in various metabolic pathways, interacting with different enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,2-thiazole-5-carbaldehyde typically involves the bromination of a thiazole precursor followed by formylation. One common method includes the reaction of 4-bromo-1,2-thiazole with a formylating agent such as N-formylmorpholine under acidic conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1,2-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: Amines or hydrazines under mild acidic or basic conditions.
Major Products:
Substitution Products: Various substituted thiazoles.
Oxidation Products: 4-Bromo-1,2-thiazole-5-carboxylic acid.
Reduction Products: 4-Bromo-1,2-thiazole-5-methanol.
Condensation Products: Imines and hydrazones.
Scientific Research Applications
Chemistry: 4-Bromo-1,2-thiazole-5-carbaldehyde is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to develop molecules with potential antimicrobial and anticancer activities .
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and antiviral activities .
Industry: In the industrial sector, this compound is used in the synthesis of materials with specific electronic properties, such as conductive polymers .
Comparison with Similar Compounds
- 4-Bromo-3-methoxy-1,2-thiazole-5-carbaldehyde
- 5-Bromo-1,3-thiazole-2-carbaldehyde
- 4-Methylthiazole-2-carbaldehyde
Comparison: 4-Bromo-1,2-thiazole-5-carbaldehyde is unique due to the specific positioning of the bromine atom and the aldehyde group, which confer distinct reactivity and biological activity compared to its analogs. For instance, the presence of the bromine atom at the 4-position enhances its electrophilic character, making it more reactive in substitution reactions .
Properties
IUPAC Name |
4-bromo-1,2-thiazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNOS/c5-3-1-6-8-4(3)2-7/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNUROHOKPDRKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSC(=C1Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5242-62-6 |
Source
|
Record name | 4-bromo-1,2-thiazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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